1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzoyl)piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzoyl)piperazine, also known as BDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders. In
Mechanism of Action
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzoyl)piperazine exerts its pharmacological effects by binding to specific receptors in the body. It has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and movement. This compound also binds to the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival. The binding of this compound to these receptors leads to a cascade of downstream effects, ultimately resulting in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to regulate glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose production. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzoyl)piperazine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its downstream effects.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in the treatment of diabetes by regulating glucose metabolism. In addition, this compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-4-2-3-16(12-17)20(23)22-9-7-21(8-10-22)13-15-5-6-18-19(11-15)26-14-25-18/h2-6,11-12H,7-10,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEGMSLSWMUDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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